molecular formula C18H19ClO3 B4593761 4-chlorobenzyl 4-butoxybenzoate

4-chlorobenzyl 4-butoxybenzoate

Cat. No.: B4593761
M. Wt: 318.8 g/mol
InChI Key: FODJOUGCSYPRNX-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-butoxybenzoate is an organic compound with the molecular formula C18H19ClO3 It is a member of the benzoate ester family, characterized by the presence of a benzyl group substituted with a chlorine atom and a butoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-butoxybenzoate typically involves the esterification of 4-chlorobenzyl alcohol with 4-butoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-chlorobenzyl alcohol+4-butoxybenzoic acidacid catalyst4-chlorobenzyl 4-butoxybenzoate+water\text{4-chlorobenzyl alcohol} + \text{4-butoxybenzoic acid} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-chlorobenzyl alcohol+4-butoxybenzoic acidacid catalyst​4-chlorobenzyl 4-butoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: 4-chlorobenzoic acid and 4-butoxybenzoic acid.

    Reduction: 4-chlorobenzyl alcohol and 4-butoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-butoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzyl alcohol and 4-butoxybenzoic acid, which may exert biological effects. The chlorine atom on the benzyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Similar structure but lacks the ester group.

    4-Butoxybenzoic acid: Contains the butoxy group but lacks the chlorobenzyl moiety.

    4-Chlorobenzyl benzoate: Similar ester structure but with a different alkyl group.

Uniqueness

4-Chlorobenzyl 4-butoxybenzoate is unique due to the combination of the chlorobenzyl and butoxybenzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-2-3-12-21-17-10-6-15(7-11-17)18(20)22-13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJOUGCSYPRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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